molecular formula C6H11ClO4S B1469634 Methyl 5-(Chlorosulfonyl)pentanoate CAS No. 1408058-14-9

Methyl 5-(Chlorosulfonyl)pentanoate

Cat. No. B1469634
M. Wt: 214.67 g/mol
InChI Key: IECLVGBBQICKPG-UHFFFAOYSA-N
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Description

Methyl 5-(Chlorosulfonyl)pentanoate, also known as Methyl 5-chloro-2-methyl-4-sulfonylpentanoate, is a sulfonated ester of a five-carbon carboxylic acid. It is a colorless solid that is soluble in water and a variety of other organic solvents. This compound has a wide range of applications in the fields of chemistry and biochemistry, including the synthesis of a variety of compounds, the study of biochemical pathways, and the development of new drugs and therapeutic agents.

Scientific research applications

  • Cyclization Reactions: Methyl 5-(Chlorosulfonyl)pentanoate has been studied for its role in cyclization reactions, particularly in the context of free radical and Lewis acid-mediated cyclizations (Colombo et al., 1990).

  • Organic Synthesis: This compound has been utilized in the synthesis of complex organic molecules, such as in the preparation of different brominated and chlorinated pentanoic acid derivatives (Stoermer & Pinhey, 1998).

  • Functionalization via Thiophene Incorporation: In organic chemistry, Methyl 5-(Chlorosulfonyl)pentanoate has been used in reactions involving thiophene moieties, showcasing its versatility in synthesizing compounds with specific functional groups (Yang et al., 2000).

  • Atmospheric Chemistry Studies: Its derivatives, such as 5-hydroxy-2-pentanone, have been investigated for their reaction rates with OH radicals, contributing to our understanding of atmospheric chemistry (Aschmann et al., 2003).

  • Hydroesterification Studies: The compound plays a role in hydroesterification studies, particularly in the context of cobalt carbonyl-catalyzed reactions, highlighting its utility in industrial chemistry processes (Matsuda, 1973).

  • Combustion and Energy Research: Its relevance in combustion, particularly as a surrogate component for biodiesel, has been examined in studies focusing on ignition delays and combustion properties (Weber et al., 2018).

  • Pharmaceutical Applications: Derivatives of Methyl 5-(Chlorosulfonyl)pentanoate, such as pentane-1,5-diol, have been evaluated as percutaneous absorption enhancers in dermatological preparations (Faergemann et al., 2005).

  • Chemical Process Design: It is also used in the design and control of chemical processes, such as in the production of methyl valerate, a component in fragrances and plasticizers (Chen et al., 2016).

properties

IUPAC Name

methyl 5-chlorosulfonylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO4S/c1-11-6(8)4-2-3-5-12(7,9)10/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECLVGBBQICKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(Chlorosulfonyl)pentanoate

CAS RN

1408058-14-9
Record name methyl 5-(chlorosulfonyl)pentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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